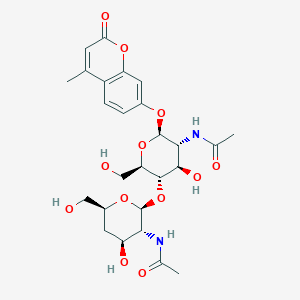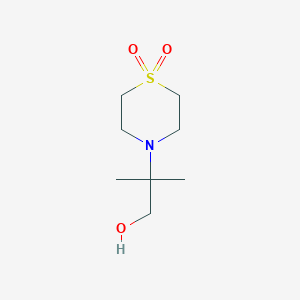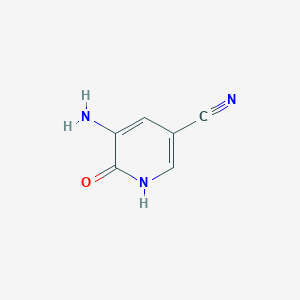
4-Methylumbelliferyl 4-deoxychitobiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 4-deoxychitobiose is a fluorescent substrate used primarily to detect the activity of chitinase. This compound is a chromogenic substrate that provides a fluorescence response upon hydrolysis, making it valuable in diagnostic applications . It is widely used in research and development due to its ability to provide accurate and sensitive measurements of enzymatic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-deoxychitobiose involves multiple steps. One common method includes the glycosylation of 4-methylumbelliferone with a protected chitobiose derivative. The reaction typically requires the use of a glycosyl donor and an acceptor, along with a catalyst to facilitate the glycosidic bond formation . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. High-purity reagents and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 4-deoxychitobiose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it is the basis for its use as a fluorescent substrate .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of chitinase or other glycosidases under aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic substitution reactions using appropriate nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Produces 4-methylumbelliferone and 4-deoxychitobiose.
Oxidation: Results in the formation of oxidized derivatives of the compound.
Substitution: Leads to the formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylumbelliferyl 4-deoxychitobiose has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of chitinase activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect chitinase activity, which can be indicative of certain diseases.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl 4-deoxychitobiose involves its hydrolysis by chitinase, resulting in the release of 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of chitinase in a sample . The compound targets the active site of chitinase, where it undergoes enzymatic cleavage, leading to the production of a fluorescent signal .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe and inhibitor of hyaluronan synthesis.
4-Methylumbelliferyl glucuronide: A metabolite of 4-methylumbelliferone with bioactive properties.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorescent substrate used to detect glycosidase activity.
Uniqueness
4-Methylumbelliferyl 4-deoxychitobiose is unique due to its specific application in detecting chitinase activity. Its ability to provide a fluorescence response upon hydrolysis makes it highly valuable in diagnostic and research applications. Unlike other similar compounds, it is specifically designed to interact with chitinase, providing accurate and sensitive measurements .
Propriétés
Formule moléculaire |
C26H34N2O12 |
|---|---|
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
N-[(2S,3R,4S,6S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1 |
Clé InChI |
NQRTVUOPTVJKEX-ZJUJEERDSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C[C@H](O4)CO)O)NC(=O)C)O)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)





![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
